3,5-Bis(fluorosulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(fluorosulfonyl)benzoic acid is a chemical compound with the molecular formula C7H4F2O6S2 and a molecular weight of 286.231 g/mol It is characterized by the presence of two fluorosulfonyl groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(fluorosulfonyl)benzoic acid typically involves the introduction of fluorosulfonyl groups onto a benzoic acid derivative. One common method is the reaction of 3,5-dihydroxybenzoic acid with sulfur tetrafluoride (SF4) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: Oxidative transformations can lead to the formation of new compounds with altered chemical properties.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate derivatives, while reduction reactions can produce hydroxy or alkoxy derivatives .
Wissenschaftliche Forschungsanwendungen
3,5-Bis(fluorosulfonyl)benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Bis(fluorosulfonyl)benzoic acid involves the interaction of its fluorosulfonyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This covalent modification can alter the activity, stability, or function of the target molecules, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Fluorosulfonyl)benzoic acid: A related compound with a single fluorosulfonyl group.
4-(Fluorosulfonyl)benzoic acid: Another similar compound with the fluorosulfonyl group in the para position.
1,3-Benzenedisulfonyl fluoride: A compound with two sulfonyl fluoride groups attached to a benzene ring.
Uniqueness
3,5-Bis(fluorosulfonyl)benzoic acid is unique due to the presence of two fluorosulfonyl groups in the meta positions on the benzoic acid ring. This structural feature imparts distinct chemical reactivity and properties, making it valuable for specific applications that require dual functionalization .
Eigenschaften
CAS-Nummer |
3473-90-3 |
---|---|
Molekularformel |
C7H4F2O6S2 |
Molekulargewicht |
286.2 g/mol |
IUPAC-Name |
3,5-bis(fluorosulfonyl)benzoic acid |
InChI |
InChI=1S/C7H4F2O6S2/c8-16(12,13)5-1-4(7(10)11)2-6(3-5)17(9,14)15/h1-3H,(H,10,11) |
InChI-Schlüssel |
JVUMJYYUWBWCAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1S(=O)(=O)F)S(=O)(=O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.